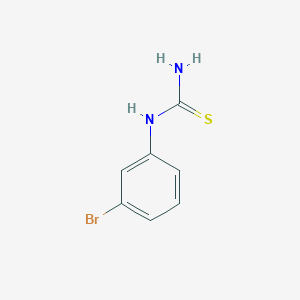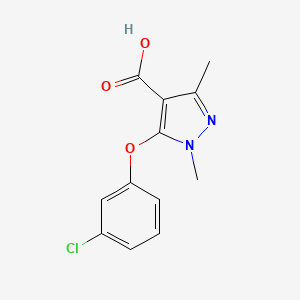
1-(3-Bromophenyl)thiourea
概要
説明
1-(3-Bromophenyl)thiourea is a chemical compound with the molecular formula C7H7BrN2S. It has a molecular weight of 231.12 g/mol . The compound is also known by other names such as 3-bromophenylthiourea, 1-(3-Bromophenyl)-2-thiourea, and others .
Molecular Structure Analysis
The molecular structure of 1-(3-Bromophenyl)thiourea consists of a thiourea group attached to a bromophenyl group . The InChI string for the compound is InChI=1S/C7H7BrN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) .科学的研究の応用
Antibacterial Agents
1-(3-Bromophenyl)thiourea: derivatives have been studied for their potential as antibacterial agents. The bromophenyl group can enhance the compound’s ability to interact with bacterial proteins, potentially inhibiting their function and leading to antibacterial effects. Researchers have synthesized various thiourea ligands and their metal complexes to explore new antimicrobial agents .
Ion Sensors and Chemosensors
Thiourea derivatives, including 1-(3-Bromophenyl)thiourea , have applications as ion sensors and chemosensors due to their ability to form complexes with various ions. This property is particularly useful in environmental monitoring and the detection of hazardous substances .
作用機序
Target of Action
1-(3-Bromophenyl)thiourea is a derivative of thiourea, an organosulfur compound . Thiourea and its derivatives have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
Thiourea derivatives are known to interact with various biological targets due to their versatile structure
Biochemical Pathways
Thiourea derivatives are known to have diverse biological applications, suggesting that they may affect multiple biochemical pathways
Result of Action
Thiourea derivatives are known to have diverse biological applications, suggesting that they may have multiple molecular and cellular effects
Safety and Hazards
特性
IUPAC Name |
(3-bromophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRVSIPVHYWULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370836 | |
| Record name | 1-(3-bromophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)thiourea | |
CAS RN |
21327-14-0 | |
| Record name | 1-(3-bromophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the 1-(3-Bromophenyl)thiourea molecule?
A: The 1-(3-Bromophenyl)thiourea molecule exhibits a specific spatial arrangement. The thiourea group (C-N-C(=S)-N) is almost flat [], with a root-mean-square deviation of 0.004 Å from planarity. This planar thiourea moiety is twisted relative to the benzene ring, forming a dihedral angle of 66.72° between them []. This information gives insight into the molecule's potential interactions and reactivity.
Q2: How do the molecules of 1-(3-Bromophenyl)thiourea interact in its crystal structure?
A: In the crystal form, 1-(3-Bromophenyl)thiourea molecules interact through hydrogen bonding. Specifically, N—H⋯S and N—H⋯N hydrogen bonds link the molecules, forming extended sheets that lie parallel to the (101) crystallographic plane [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)


![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)


![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)





![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)